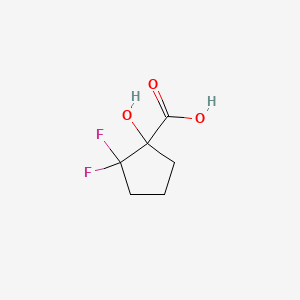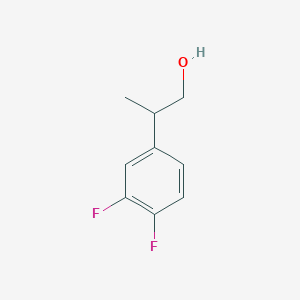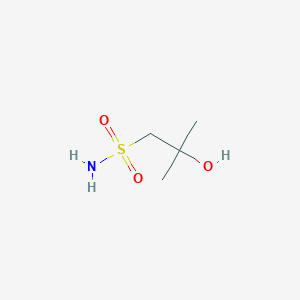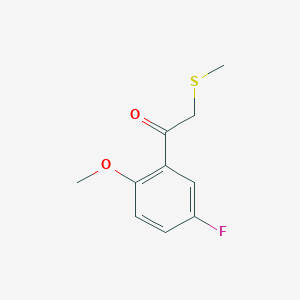![molecular formula C10H16N2O B13573878 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutanecarbonyl-2,6-diazaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction between dichloroketene and olefins, resulting in the formation of the spiro compound. This multi-step synthesis often requires purification through chromatography due to low turnovers and moderate yields .
Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher turnover and yields. This method often eliminates the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis of related spiro compounds suggests that similar approaches could be adapted for large-scale production. The use of flow technology and continuous processing could enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites, enhancing its selectivity and potency. For example, it can act as a surrogate for piperazine, which is known to interact with various receptors and enzymes .
類似化合物との比較
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spiro structure but with different functional groups, affecting its reactivity and applications.
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine, with applications in drug design and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2 |
InChIキー |
WSQXRLLCDZYEQT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)N2CC3(C2)CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
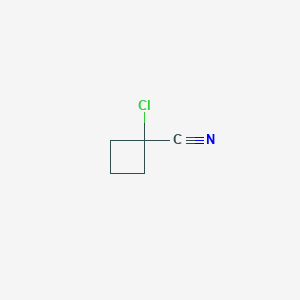
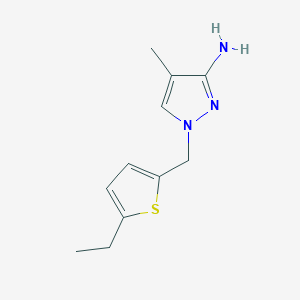
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)

